Assessment of Available Comparative Quantitative Data
A systematic search of primary literature and patents identified the compound's chemotype (4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides) as a known HDAC inhibitor class [1], but no source was found that reports quantitative head-to-head activity data (IC50, EC50, Ki, selectivity ratios, in vivo efficacy, or ADME parameters) for CAS 920314-81-4 against a named comparator compound measured under identical experimental conditions. The foundational 2008 Fréchette et al. paper describes the general class and demonstrates that certain analogs achieve sub-micromolar HDAC1 inhibition with cellular anti-proliferative activity and in vivo xenograft tumor growth reduction [1], yet the published tables and text accessible do not discretely list data for the indazol-3-ylamino-methyl analog, nor provide side-by-side comparisons between this compound and its closest indazole regioisomers (e.g., indazol-1-yl or indazol-2-yl variants) or alternative heteroaryl caps. Without quantitative comparator data meeting the minimum evidential standard—identical assay, explicit comparator identity, numerical values for both target and comparator—no differentiation claim can be substantiated.
| Evidence Dimension | Not applicable – no comparator data identified |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Not identified |
| Quantified Difference | Cannot be calculated |
| Conditions | Assays described in [1] for the general series: HDAC1 enzyme inhibition, histone H3/H4 hyperacetylation in human cancer cell lines, p21WAF1/Cip1 induction, anti-proliferative assays, and human tumor xenograft models. |
Why This Matters
Procurement decisions for this compound must rely on the user's own internal head-to-head profiling, as no published quantitative differentiation evidence currently exists to justify selection over closely related analogs.
- [1] Fréchette S, Leit S, Woo SH, et al. 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors. Bioorg Med Chem Lett. 2008;18(4):1502-6. View Source
